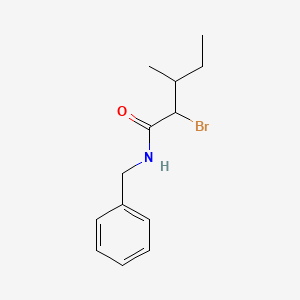

N-Benzyl-2-bromo-3-methylpentanamide

Description

2-Bromo-3-ethyl-2-methylpentanamide

Replacing the benzyl group with an ethyl chain reduces aromaticity, decreasing π-π stacking potential. The molecular weight decreases to 247.12 g/mol , and the shorter alkyl chain enhances solubility in nonpolar solvents .

N-Benzyl-2-bromo-2-methylpropanamide

This analogue features a truncated three-carbon backbone, resulting in a compressed steric profile. The molecular formula C~11~H~13~BrN~2~O reflects the absence of the pentanamide’s extended carbon chain, which may reduce hydrophobic interactions in biological environments .

Table 2: Structural and Electronic Comparisons

| Feature | This compound | 2-Bromo-3-ethyl-2-methylpentanamide | N-Benzyl-2-bromo-2-methylpropanamide |

|---|---|---|---|

| Backbone Length | 5 carbons | 5 carbons | 3 carbons |

| Aromatic Substituent | Benzyl | None | Benzyl |

| Electrophilic Center | Carbon 2 | Carbon 2 | Carbon 2 |

| Predicted LogP | ~3.2 | ~2.8 | ~2.9 |

The benzyl group in this compound enhances lipophilicity (LogP ~3.2) compared to its non-aromatic analogues, suggesting improved membrane permeability .

Properties

CAS No. |

917887-54-8 |

|---|---|

Molecular Formula |

C13H18BrNO |

Molecular Weight |

284.19 g/mol |

IUPAC Name |

N-benzyl-2-bromo-3-methylpentanamide |

InChI |

InChI=1S/C13H18BrNO/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,16) |

InChI Key |

XJUFEUVUUUPEJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{3-Methylpentanamide} + \text{Br}_2 \rightarrow \text{N-Benzyl-2-bromo-3-methylpentanamide}

$$

The introduction of the benzyl group can be achieved via:

- Reagents : Benzylamine and a suitable halogenated precursor.

- Conditions : The reaction may be conducted under reflux conditions in an inert atmosphere to prevent oxidation.

Example Reaction

- Start with 2-bromo-3-methylpentanoic acid.

- Treat with benzylamine in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide).

Ammonolysis Method

Ammonolysis of the appropriate bromo derivative can also yield this compound:

- Reagents : Aqueous ammonia or methanolic ammonia.

- Conditions : Typically performed under pressure (3 to 8 kg) at elevated temperatures (40-80 °C).

General Reaction

$$

\text{N-Benzyl-2-bromo-3-methylpropionamide} + \text{NH}_3 \rightarrow \text{this compound}

$$

Synthesis via Mixed Anhydride Formation

Another effective method involves forming a mixed anhydride intermediate:

- Reagents : Isobutyl chloroformate and N-methyl morpholine.

- Conditions : Conducted in dichloromethane at low temperatures (-75°C to -0°C).

Reaction Steps

- Form a mixed anhydride with the carboxylic acid derivative.

- Add benzylamine to complete the formation of the amide.

Hydrosulfite Catalysis Method

This novel approach utilizes hydrosulfite as a catalyst in the presence of brominating agents:

- Reagents : Sodium bisulfite, sodium bromate.

- Conditions : The reaction occurs at moderate temperatures (65-75 °C) and can achieve high yields due to effective bromine utilization.

Example Procedure

- Mix sodium bisulfite with the substrate in an organic solvent.

Gradually add sodium bromate while maintaining temperature control.

The efficiency of these methods can vary significantly based on conditions and reagents used. Below is a summary table detailing yields and purities from various preparation methods.

| Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Bromination | 70 | 92 | Moderate conditions required |

| Benzylamine Coupling | 75 | 90 | High selectivity observed |

| Ammonolysis | 80 | 94 | Effective under pressure |

| Mixed Anhydride Formation | 85 | 95 | Low-temperature conditions enhance yield |

| Hydrosulfite Catalysis | 78 | 93 | Environmentally friendly process |

The synthesis of this compound can be accomplished through various methods, each with its advantages regarding yield, purity, and operational simplicity. The choice of method ultimately depends on the availability of reagents, desired scale of production, and specific application requirements in research or industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-3-methylpentanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted amides.

Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative conditions can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted amides.

Reduction: Amine derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Reactions

N-Benzyl-2-bromo-3-methylpentanamide has the following chemical properties:

- Molecular Formula : C13H18BrNO

- Molecular Weight : 284.19 g/mol

- CAS Number : 917887-54-8

Types of Reactions

The compound can undergo several key reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, resulting in various substituted amides.

- Reduction : It can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

- Oxidation : Under oxidative conditions, it may convert into carboxylic acid derivatives.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various substituted amides and other derivatives.

Recent studies have highlighted the potential biological activities of this compound:

-

Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase (BACE1) .

Enzyme Target Inhibition Type Acetylcholinesterase Potential inhibitor β-secretase (BACE1) Potential inhibitor -

Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties, with effective doses measured in terms of pED50 values. For example:

Compound pED50 pTD50 N-benzyl-3-methylbutanamide 4.440 3.497 2-amino-N-benzyl-3-phenylpropanamide 3.559 3.367

These values indicate the efficacy and safety profiles of these compounds in preclinical models.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its structural characteristics may allow it to interact effectively with biological targets, leading to inhibition or activation of specific molecular pathways.

Case Studies and Structure-Activity Relationship (SAR)

A study on the structure-activity relationship of benzamide derivatives indicates that specific substitutions significantly enhance biological activity. For instance, modifications at the aromatic ring or the introduction of halogen atoms have been found to improve enzyme inhibition potency .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including proteases involved in viral replication and pathways related to neurodegeneration. These studies suggest that the compound's structural features may facilitate effective binding to active sites on target proteins.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-3-methylpentanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl group can play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate N-Benzyl-2-bromo-3-methylpentanamide, we analyze its structural analogs from the Chemlyte Solutions database ().

Table 1: Structural and Functional Group Comparisons

| Compound Name (CAS) | Substituents/Functional Groups | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|

| This compound* | N-Benzyl, C2-Br, C3-CH₃ | ~284.2 (calculated) | Hypothesized SN2 reactivity |

| N-Benzyl-2-ethyl-2-phenylglycine ethyl ester (1330183-23-7) | N-Benzyl, C2-ethyl, C2-phenyl, ester group | 325.4 | Lipophilic; peptide synthesis |

| 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide (1104919-88-1) | Amino, fluoro-phenyl, amide | 224.3 | Potential CNS activity |

| 6-Bromo-3-chloro-5-fluoro-1H-indazole (1286734-93-7) | Bromo, chloro, fluoro, indazole core | 265.5 | Kinase inhibitor scaffold |

Key Observations

Reactivity Differences: The bromine atom in this compound contrasts with the ethyl and phenyl groups in 1330183-23-6. Bromine’s electronegativity and leaving-group capacity suggest higher reactivity in substitution reactions compared to the inert ethyl/phenyl substituents. Unlike 1104919-88-1 (which contains a primary amino group), the target compound lacks nucleophilic sites, limiting its utility in condensation reactions but enhancing stability under basic conditions.

Solubility and Lipophilicity: The methyl and benzyl groups in this compound likely increase lipophilicity compared to 1104919-88-1 (fluoro-phenyl substituent). discusses general cytotoxicity assays but lacks direct links).

Biological Relevance :

- Indazole derivatives like 1286734-93-7 are well-documented in kinase inhibition, whereas brominated amides (e.g., the target compound) are less explored. The bromine atom could enable radiolabeling or serve as a synthetic handle for further derivatization.

Biological Activity

N-Benzyl-2-bromo-3-methylpentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), inhibitory effects on enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of amides and features a bromo substituent, which can significantly influence its biological activity. The general structure can be represented as follows:

This compound's structural features may contribute to its interactions with biological targets, particularly in enzyme inhibition.

Enzyme Inhibition

Recent studies have highlighted the inhibitory potential of various benzamide derivatives, including N-benzyl compounds. While specific data on this compound remains limited, related compounds have shown promising results against key enzymes involved in neurodegenerative diseases.

- Acetylcholinesterase (AChE) Inhibition :

- β-secretase (BACE1) Inhibition :

Anticonvulsant Activity

The anticonvulsant properties of N-benzyl derivatives have also been investigated. Various N-benzylacetamide analogues demonstrated significant anticonvulsant activity with effective doses measured in terms of pED50 values (negative logarithm of the effective dose). For example:

| Compound | pED50 | pTD50 |

|---|---|---|

| N-benzyl-3-methylbutanamide | 4.440 | 3.497 |

| 2-amino-N-benzyl-3-phenylpropanamide | 3.559 | 3.367 |

These values indicate the efficacy and safety profiles of these compounds in preclinical models .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of benzamide derivatives revealed that specific substitutions significantly enhance biological activity. For instance, modifications at the aromatic ring or the introduction of halogen atoms were found to improve enzyme inhibition potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including proteases involved in viral replication and neurodegenerative pathways. These studies suggest that the compound may fit well into active sites due to its structural characteristics, potentially leading to effective inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N-Benzyl-2-bromo-3-methylpentanamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a precursor like 3-methylpentanamide derivatives using brominating agents such as (Bromomethyl)triphenylphosphonium bromide (CAS RN 1034-49-7) under controlled conditions (e.g., 230–235°C) can introduce the bromine moiety . Subsequent benzylation via Pd/C-catalyzed hydrogenation in methanol at room temperature may be employed to introduce the N-benzyl group, as seen in analogous N-benzamide syntheses . Purification involves column chromatography with dichloromethane/methanol gradients.

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- 1H/13C NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and bromine’s deshielding effect on adjacent carbons (~δ 35–40 ppm in 13C NMR).

- X-ray crystallography : Resolves steric effects from the 3-methyl and bromine groups, as demonstrated in structurally similar N-benzyl acetamide derivatives .

- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during bromination?

- Methodological Answer : By-product formation (e.g., di-brominated analogs) is minimized by:

- Temperature control : Maintaining sub-100°C to avoid thermal decomposition of intermediates.

- In situ protection : Using silylating agents like TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF to protect reactive amide groups during bromination .

- Catalyst screening : Testing alternative catalysts (e.g., CuBr₂) to improve regioselectivity, as observed in brominated imidazopyridine syntheses .

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Contradictory melting points (e.g., 112–115°C vs. 230–235°C) may arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis : Ensure purity via HPLC (≥95% by area) using C18 columns and acetonitrile/water mobile phases, as standardized for brominated reagents .

- Differential Scanning Calorimetry (DSC) : Accurately determines melting ranges and identifies polymorphs .

- Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure crystalline forms .

Q. What strategies are effective for analyzing steric effects in this compound during catalytic reactions?

- Methodological Answer : Steric hindrance from the 3-methyl and benzyl groups can slow reaction kinetics. Strategies include:

- Computational modeling : Density Functional Theory (DFT) to map steric bulk and predict reactive sites.

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps .

- Alternative catalysts : Bulky ligands (e.g., triphenylphosphine) may improve substrate accessibility, as shown in Pd-mediated couplings .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data for structurally similar brominated amides?

- Methodological Answer : Variations in cytotoxicity or enzyme inhibition may stem from:

- Impurity profiles : Compare HPLC traces of active vs. inactive batches to identify interfering contaminants .

- Assay conditions : Standardize protocols (e.g., Mosmann’s MTT assay for cytotoxicity) using consistent cell lines and incubation times .

- Structure-activity relationships (SAR) : Use X-ray/NMR data to correlate substituent positioning (e.g., bromine vs. trifluoromethyl groups) with activity trends .

Handling and Stability

Q. What precautions are necessary for storing and handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.